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Introduction
AZD5462 is an orally available, selective allosteric agonist of the Relaxin Family Peptide

Receptor 1 (RXFP1), a G-protein coupled receptor.[1][2] Activation of RXFP1 by its

endogenous ligand, relaxin, is associated with a range of physiological effects, including

vasodilation, anti-fibrotic, and anti-inflammatory responses.[3][4] These properties have

positioned RXFP1 as a promising therapeutic target for cardiovascular diseases, particularly

heart failure.[3][5] This technical guide provides an in-depth analysis of the current

understanding of AZD5462's effects on cardiovascular physiology, drawing from available

preclinical and clinical data.

Mechanism of Action: RXFP1 Signaling
AZD5462 mimics the action of relaxin by binding to and activating RXFP1.[1] The activation of

RXFP1 initiates a cascade of intracellular signaling events that are thought to underlie its

cardiovascular effects. The primary signaling pathway involves the coupling of RXFP1 to Gαs

proteins, which in turn activates adenylyl cyclase to increase intracellular cyclic adenosine

monophosphate (cAMP) levels.[6] This increase in cAMP can lead to the activation of Protein

Kinase A (PKA), which then phosphorylates various downstream targets in cardiomyocytes and

vascular smooth muscle cells, ultimately resulting in reduced vascular resistance and increased

cardiac output.[3][4][6]
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Preclinical Evidence: Cynomolgus Monkey Model of
Heart Failure
The therapeutic potential of AZD5462 has been evaluated in a translational cynomolgus

monkey model of heart failure with reduced ejection fraction (HFrEF).[7] This model is

particularly relevant due to the physiological similarities between non-human primates and

humans.

Experimental Protocol
Aged, obese cynomolgus monkeys with diet-induced metabolic dysfunction were used to

model HFrEF.[5][8] Heart failure was characterized by reduced left ventricular ejection fraction

(LVEF). The study involved the oral administration of AZD5462 at a dose of 5 mg/kg.

Cardiovascular parameters were monitored over a period of 17 weeks.[3][7]
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Key Findings
Following 8 weeks of treatment, AZD5462 demonstrated robust improvements in functional

cardiac parameters.[3][7] A significant increase in Left Ventricular Ejection Fraction (LVEF) was

observed at weeks 9, 13, and 17.[3][7] Notably, these improvements in cardiac function were

not accompanied by changes in heart rate or mean arterial blood pressure, suggesting a direct

cardiac effect rather than a systemic hemodynamic one.[3][7]

Parameter Observation Timepoints of Observation

Left Ventricular Ejection

Fraction (LVEF)
Robust Improvement Weeks 9, 13, and 17

Heart Rate No significant change Weeks 9, 13, and 17

Mean Arterial Blood Pressure No significant change Weeks 9, 13, and 17

Clinical Development: Human Trials
AZD5462 has progressed to clinical trials in humans to assess its safety, tolerability,

pharmacokinetics, and efficacy.
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Phase I Studies in Healthy Volunteers
A first-in-human, randomized, double-blind, placebo-controlled Phase I study evaluated single

ascending doses (SAD) and multiple ascending doses (MAD) of AZD5462 in healthy

volunteers.

In the SAD portion, participants received single oral doses of AZD5462 ranging from 20 mg to

1000 mg.[9] The MAD portion involved twice-daily oral administration of AZD5462 at doses of

40 mg, 120 mg, 250 mg, and 500 mg for 10 days.[9] Cardiovascular safety parameters,

including blood pressure and heart rate, were monitored throughout the study.
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AZD5462 was generally well-tolerated across the dose ranges studied.[9] A dose-dependent

increase in plasma renin was observed, consistent with the known pharmacology of RXFP1

agonists.[9] While some participants receiving AZD5462 experienced lower blood pressure

and/or a higher heart rate compared to the placebo group, these changes were not considered

clinically meaningful.[9]
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Dose Regimen Dose Range
Key Cardiovascular
Observations

Single Ascending Dose (SAD) 20 mg - 1000 mg

Dose-dependent increase in

plasma renin. No clinically

meaningful changes in blood

pressure or heart rate.

Multiple Ascending Dose

(MAD)
40 mg - 500 mg BID

Lower blood pressure and/or

higher heart rate observed in

some participants, but not

considered clinically

meaningful.

Phase IIb LUMINARA Trial in Heart Failure Patients
The LUMINARA study (NCT06299826) is a Phase IIb, randomized, double-blind, placebo-

controlled, multicenter, dose-ranging study designed to evaluate the efficacy and safety of

AZD5462 in patients with chronic heart failure.[10][11]

The trial is enrolling patients with chronic heart failure who are on stable standard-of-care

medication.[10] Participants are randomized to receive one of three dose levels of AZD5462 or

a placebo once daily for 24 weeks.[10]

The primary endpoint of the LUMINARA trial is the change from baseline in echocardiographic

parameters at week 25.[11] This includes a comprehensive assessment of cardiac structure

and function, including:

Systolic function: Left Ventricular Ejection Fraction (LVEF)

Diastolic function: Parameters such as the E/e' ratio

Structural parameters: Left ventricular and atrial volumes

Biomarkers: N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels
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AZD5462, a selective RXFP1 agonist, has demonstrated promising effects on cardiovascular

physiology in both preclinical and early clinical studies. The preclinical data in a relevant non-

human primate model of heart failure show a significant improvement in cardiac function

without adverse hemodynamic effects. Phase I data in healthy volunteers support its safety and

tolerability. The ongoing Phase IIb LUMINARA trial will provide crucial efficacy data in patients

with chronic heart failure. The unique mechanism of action of AZD5462, targeting the relaxin

receptor system, offers a novel therapeutic approach for the management of heart failure. The

results of the LUMINARA study are eagerly awaited to further elucidate the role of AZD5462 in

the treatment of this complex cardiovascular disease.
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[https://www.benchchem.com/product/b15608796#azd5462-s-effect-on-cardiovascular-
physiology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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